2-chloro-N-cyclohexyl-N-methylacetamide

Description

Overview of the Chloroacetamide Class and its Significance in Organic Synthesis and Chemical Biology

N-substituted chloroacetamides are recognized for their utility as bifunctional reagents. tandfonline.com The presence of a reactive carbon-chlorine bond and an amide functionality within the same molecule allows for a diverse range of chemical transformations. researchgate.nettandfonline.com In organic synthesis, the chloroacetyl group is an effective electrophile, readily undergoing nucleophilic substitution with a variety of nucleophiles, including those containing oxygen, nitrogen, and sulfur atoms. researchgate.nettandfonline.com This reactivity is fundamental to the construction of more complex molecular architectures and a wide array of heterocyclic compounds such as imidazoles, pyrroles, and thiazolidinones. researchgate.nettandfonline.com The ease of displacement of the chlorine atom makes chloroacetamides valuable precursors in the synthesis of numerous organic compounds. researchgate.net

From a chemical biology perspective, the chloroacetamide moiety acts as a reactive "warhead." It can form covalent bonds with nucleophilic residues in biomolecules, most notably the thiol group of cysteine residues in proteins. acs.orgnih.gov This property has led to the development of chloroacetamide-containing molecules as enzyme inhibitors and probes for studying protein function and interactions. rsc.orgnih.gov For instance, chloroacetamide derivatives have been explored as potential inhibitors of cancer stem cells and for their antimicrobial properties against various pathogens, including bacteria and fungi. nih.govnih.govnih.gov The biological activity of these compounds is often linked to their ability to alkylate essential biomolecules, thereby disrupting cellular processes. nih.gov

Structural Features and Chemical Modularity of the 2-chloro-N-cyclohexyl-N-methylacetamide Moiety

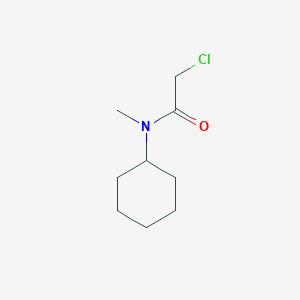

The specific compound, this compound, possesses distinct structural features that dictate its chemical behavior and potential applications. Its molecular structure consists of a central chloroacetamide group, with the nitrogen atom substituted by both a cyclohexyl ring and a methyl group.

The key structural components are:

The Chloroacetamide "Warhead": The ClCH₂C(=O)N- group is the primary site of reactivity, where the chlorine atom is a good leaving group in nucleophilic substitution reactions. researchgate.nettandfonline.com

The Tertiary Amide: The nitrogen atom is part of a tertiary amide, which influences the compound's stability and reactivity. Tertiary amides are generally less reactive than primary or secondary amides due to steric hindrance and electronic effects. solubilityofthings.com

The N-Methyl Group: The presence of a methyl group on the nitrogen atom further contributes to the steric bulk and affects the electronic properties of the amide bond. solubilityofthings.com

This combination of features results in a molecule with a reactive electrophilic site shielded by bulky, non-polar groups. The modularity of this structure is evident in the potential to vary the substituents on the nitrogen atom. Replacing the cyclohexyl or methyl group with other functionalities could systematically alter the compound's steric and electronic properties, thereby tuning its reactivity and biological activity. This modularity is a hallmark of the broader N-substituted chloroacetamide class, allowing for the creation of libraries of compounds for screening in drug discovery and other applications. nih.gov

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2567-56-8 | chemnet.com |

| Molecular Formula | C₉H₁₆ClNO | chemnet.com |

| Molecular Weight | 189.68 g/mol | chemnet.com |

| Density | 1.08 g/cm³ | chemnet.com |

| Boiling Point | 284.5°C at 760 mmHg | chemnet.com |

| Flash Point | 125.9°C | chemnet.com |

Current Research Trajectories and Gaps in the Academic Understanding of this Compound Class

Current research on N-substituted chloroacetamides is largely driven by their potential applications in medicinal chemistry and materials science. Studies have focused on synthesizing novel derivatives and evaluating their biological activities, including as anticancer, antifungal, and antibacterial agents. nih.govnih.govnih.gov The development of chloroacetamide-based covalent inhibitors for specific protein targets is an active area of investigation. rsc.org Furthermore, the use of chloroacetamides in the synthesis of complex heterocyclic systems remains a cornerstone of synthetic organic chemistry. researchgate.nettandfonline.com

Despite the broad interest in the N-substituted chloroacetamide class, there is a significant gap in the academic literature concerning the specific compound This compound . While its synthesis and basic properties are documented in chemical supplier databases, dedicated research into its unique reactivity, conformational analysis, and potential applications is notably absent from peer-reviewed scientific journals.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-cyclohexyl-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClNO/c1-11(9(12)7-10)8-5-3-2-4-6-8/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDPRDGUWSUCLQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20365204 | |

| Record name | 2-chloro-N-cyclohexyl-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2567-56-8 | |

| Record name | 2-chloro-N-cyclohexyl-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro N Cyclohexyl N Methylacetamide and Its Derivatives

Established Synthetic Pathways for N-Substituted Chloroacetamides

The synthesis of N-substituted chloroacetamides is a well-documented area of organic chemistry, primarily relying on the acylation of amines.

Chloroacetylation of Secondary Amines

The most direct and widely employed method for synthesizing 2-chloro-N-cyclohexyl-N-methylacetamide is the chloroacetylation of its secondary amine precursor, N-cyclohexyl-N-methylamine. chemicalbook.com This reaction involves treating the amine with chloroacetyl chloride. The process is a type of nucleophilic acyl substitution where the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the displacement of the chloride ion and formation of the amide bond. masterorganicchemistry.com

The reaction conditions can be varied to optimize yield and purity. Often, a base is added to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction. tandfonline.comtandfonline.com Common bases include tertiary amines like triethylamine (B128534) or inorganic bases such as potassium carbonate or sodium hydroxide (B78521). sphinxsai.comgoogle.com Solvents for this reaction are typically aprotic, such as acetonitrile (B52724), tetrahydrofuran (B95107) (THF), benzene, or dichloromethane. sphinxsai.comchemicalbook.comijpsr.info

Several modern, more environmentally friendly ("green") methods have been developed. These include performing the chloroacetylation in an aqueous phosphate (B84403) buffer, which can lead to high chemoselectivity for N-acylation over O-acylation in substrates containing hydroxyl groups. tandfonline.comtandfonline.com Another approach involves a water-phase reaction for sterically hindered secondary amines in the presence of an organic solvent and an inorganic alkali like sodium carbonate. google.com Catalytic methods, such as using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in THF, have also been shown to be effective, increasing the reaction rate and yield under mild conditions. sphinxsai.comresearchgate.net

A general procedure involves dissolving the amine in a suitable solvent and adding the chloroacetyl chloride dropwise, often at reduced temperatures (e.g., 0-15 °C) to control the exothermic reaction. sphinxsai.comchemicalbook.com After a period of stirring, the reaction mixture is typically worked up by washing with aqueous acid and base to remove unreacted starting materials and byproducts. chemicalbook.com

Table 1: Examples of Chloroacetylation Reaction Conditions

| Amine | Acylating Agent | Base/Catalyst | Solvent | Conditions | Yield | Reference(s) |

|---|---|---|---|---|---|---|

| Cyclohexylamine (B46788) | Acetyl chloride | Amine (excess) | Acetonitrile | 15-20°C, 1-2h | 93% | chemicalbook.com |

| Anilines/Amines | Chloroacetyl chloride | Phosphate Buffer | Water | Room temp, 20 min | High | tandfonline.com |

| Sterically Hindered Secondary Amine | Chloroacetyl chloride | Inorganic Alkali | Water/Organic Solvent | Room temp | - | google.com |

| Aniline (B41778) | Chloroacetyl chloride | DBU (catalytic) | THF | 0-5°C then RT, 3-6h | 75-95% | sphinxsai.com |

Strategic Condensation Reactions for N-Acyl Halide Formation

The formation of the amide bond in this compound is a condensation reaction. The strategy hinges on the high reactivity of acyl halides, like chloroacetyl chloride, which makes them excellent electrophiles for reaction with amine nucleophiles. youtube.com This reactivity stems from the chloride being a good leaving group. gacariyalur.ac.in

Once the acyl halide is formed, it can be reacted directly with the amine, as described in the previous section. This two-step process (activation then condensation) is a cornerstone of amide synthesis. nih.gov Alternative strategies for direct condensation without isolating the acyl halide involve using metal-based catalysts, such as TiCl₄ in pyridine, which may proceed through an in-situ acyl chloride or a related highly reactive intermediate. nih.gov

Targeted Synthesis of this compound Precursors and Analogues

The primary precursor for the synthesis of this compound is the secondary amine N-cyclohexyl-N-methylamine . Several synthetic routes exist for this key intermediate. One common method is the reductive amination of cyclohexanone (B45756) with methylamine (B109427) under hydrogenation conditions. chemicalbook.com Another approach involves the hydrogenation of methylaniline over a nickel catalyst. chemicalbook.com It can also be prepared by reacting cyclohexylamine with methanol (B129727) over various metal catalysts. chemicalbook.com

Analogues of this precursor, which can be used to generate related chloroacetamide derivatives, are also synthesized through established methods. For instance, N,N-dicyclohexylmethylamine can be prepared by methylating dicyclohexylamine (B1670486) or via the Leuckart–Wallach reaction. chemicalbook.com Another analogue, N,N-dimethylcyclohexylamine , is synthesized through the reductive amination of cyclohexanone with dimethylamine, often in the presence of a platinum-on-alumina catalyst. google.com

Table 2: Synthesis of Precursors and Analogues

| Compound | Starting Material(s) | Key Reagents/Catalyst | Method | Reference(s) |

|---|---|---|---|---|

| N-Methylcyclohexylamine | Cyclohexanone, Methylamine | Hydrogen, Catalyst | Reductive Amination | chemicalbook.com |

| N-Methylcyclohexylamine | Methylaniline | Hydrogen, Nickel Catalyst | Hydrogenation | chemicalbook.com |

| N,N-Dicyclohexylmethylamine | Dicyclohexylamine | Dimethyl sulfate | Methylation | chemicalbook.com |

| N,N-Dimethylcyclohexylamine | Cyclohexanone, Dimethylamine | Hydrogen, Pt/Al₂O₃ | Reductive Amination | google.com |

Advanced Derivatization Strategies Utilizing the Chloroacetamide Scaffold

The this compound molecule is not just a final product but also a versatile intermediate. The reactive carbon-chlorine bond serves as a handle for further molecular elaboration through various substitution and alkylation reactions. researchgate.net

Nucleophilic Substitution Reactions for Heterocyclic Ring Construction

The chlorine atom in α-chloroacetamides is readily displaced by a variety of nucleophiles. gacariyalur.ac.inresearchgate.net This reactivity can be harnessed to construct diverse heterocyclic ring systems. The strategy typically involves reacting the chloroacetamide with a bifunctional nucleophile, where one part displaces the chloride and the other part engages in a subsequent intramolecular cyclization.

A prominent example is the synthesis of thiazole (B1198619) derivatives. Reacting a chloroacetamide with thiourea (B124793) leads to the formation of a 2-aminothiazole (B372263) ring. researchgate.netechemcom.com The initial step is the S-alkylation of thiourea, followed by an intramolecular condensation to form the thiazole ring. echemcom.com These resulting thiazoles can then serve as platforms for creating more complex structures, such as pyrazoles, by converting the amino group into a diazonium salt and coupling it with appropriate reagents. echemcom.com

Similarly, other heterocycles can be formed. The reaction of N-aryl chloroacetamides with nucleophiles like oxygen, nitrogen, or sulfur can lead to various five- and six-membered rings, including imidazoles and pyrroles, through nucleophilic substitution followed by cyclization. researchgate.net

Table 3: Examples of Heterocycle Synthesis from Chloroacetamides

| Chloroacetamide Derivative | Reagent | Resulting Heterocycle | Method | Reference(s) |

|---|---|---|---|---|

| 2-Chloro-N-p-tolylacetamide | Thiourea | 2-Amino-thiazole derivative | S-Alkylation/Cyclization | researchgate.net |

| 2-N-Chloro acetamido Creatinine | Thiourea | 2-Amino-thiazole derivative | S-Alkylation/Cyclization | echemcom.com |

C-Alkylation and N-Alkylation Pathways

The electrophilic nature of the α-carbon in chloroacetamides makes them effective alkylating agents for both carbon and nitrogen nucleophiles.

N-Alkylation is a common transformation where the chloroacetyl moiety is attached to a nitrogen atom of a substrate. For example, indole (B1671886) derivatives can be alkylated on the ring nitrogen by reaction with N-substituted chloroacetamides in the presence of a base like sodium hydride in DMF. researchgate.net Similarly, the nitrogen atoms in heterocyclic cores like quinazolinone or 1,2,3-triazoles can be alkylated. uw.eduorganic-chemistry.org The reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides (a reaction class to which chloroacetamides belong) in the presence of potassium carbonate in DMF has been shown to be a regioselective process for producing N-2 substituted triazoles. organic-chemistry.org

C-Alkylation , the formation of a new carbon-carbon bond, is also a feasible pathway, although less commonly reported in the specific context of these derivatives. The principle involves the reaction of the chloroacetamide with a carbanion or an enolate. These C-nucleophiles can displace the chloride to form a new C-C bond, effectively adding the N-cyclohexyl-N-methylacetamido group to a carbon center.

Intramolecular Cyclization and Rearrangement Processes

Intramolecular cyclization and rearrangement reactions represent a powerful strategy for the synthesis of complex cyclic structures from acyclic precursors. In the context of this compound and its analogs, these processes can be initiated through various means, including radical, photochemical, and ionic pathways, leading to the formation of diverse heterocyclic systems, primarily lactams of varying ring sizes. The nature of the substituents on the nitrogen atom and the α-carbon of the acetamide (B32628) is crucial in dictating the feasibility and outcome of these cyclization reactions.

Radical Cyclizations:

Atom Transfer Radical Cyclization (ATRC) is a prominent method for forming cyclic compounds from haloacetamides. This process typically involves a transition metal catalyst, such as a copper(I) complex, which abstracts the chlorine atom from the chloroacetamide to generate an α-carbonyl radical. This radical can then add to an intramolecularly tethered unsaturated moiety, such as an alkene or an aromatic ring, to form a new carbon-carbon bond and a cyclic structure.

For instance, the cyclization of N-allyltrichloroacetamides has been shown to effectively produce γ-lactams. The use of a CuCl:TMEDA (tetramethylethylenediamine) catalyst system in acetonitrile can lead to excellent yields of the corresponding pyrrolidinones. scispace.com While this specific example uses a trichloroacetamide, the principle can be extended to derivatives of this compound where one of the N-substituents is replaced by an alkenyl group. A notable feature of these radical cyclizations is the potential for tandem reactions, where a second cyclization can occur after the initial one, leading to more complex polycyclic structures. scispace.com

Photochemical Rearrangements and Cyclizations:

Photolysis offers another avenue for the intramolecular transformation of chloroacetamides. When N-chloroacetylamines are irradiated with UV light in a solvent like methanol, they can undergo rearrangement to yield N-substituted glycine (B1666218) esters. rsc.org However, under specific conditions, photochemical activation can also induce cyclization. This process is believed to proceed through a dual mechanism involving both solvolytic and hydrogen-abstracted pathways, depending on the polarity of the solvent. rsc.org For derivatives of this compound containing an appropriate internal hydrogen source or a nucleophilic group, photochemical initiation could lead to the formation of five-membered lactam systems. rsc.org

Base-Catalyzed Cyclizations:

In the presence of a strong base, chloroacetamides bearing a suitably positioned electrophilic functional group can undergo intramolecular cyclization. A key example is the intramolecular Darzens reaction observed in N-(3-oxoalkyl)chloroacetamides. nih.govresearchgate.net Treatment of these substrates with a base like potassium t-butoxide can induce deprotonation at the α-carbon of the chloroacetamide. The resulting carbanion can then attack the intramolecular ketone, leading to the formation of a cis-3,4-epoxypiperidin-2-one. nih.govresearchgate.net This methodology highlights a potential pathway for synthesizing piperidinone derivatives from appropriately functionalized analogs of this compound. Under kinetically controlled conditions, intramolecular alkylation can compete with the Darzens reaction. nih.govresearchgate.net

The table below summarizes the conditions and outcomes for the base-catalyzed cyclization of various N-(3-oxoalkyl)chloroacetamides.

| Entry | Reactant | Base/Solvent | Product | Yield (%) | Ref |

| 1 | N-(1-Methyl-3-oxobutyl)-2-chloroacetamide | t-BuOK / t-BuOH-C6H6 | 1,4-Dimethyl-3,4-epoxypiperidin-2-one | 71 | nih.govresearchgate.net |

| 2 | N-(1,1-Dimethyl-3-oxobutyl)-2-chloroacetamide | t-BuOK / t-BuOH-C6H6 | 1,4,4-Trimethyl-3,4-epoxypiperidin-2-one | 65 | nih.govresearchgate.net |

| 3 | N-(1-Phenyl-3-oxobutyl)-2-chloroacetamide | t-BuOK / t-BuOH-C6H6 | 4-Methyl-1-phenyl-3,4-epoxypiperidin-2-one | 10 | nih.govresearchgate.net |

Lewis Acid-Catalyzed Cyclizations:

Lewis acids can also promote the intramolecular cyclization of chloroacetamide derivatives. For instance, N-alkenyl-α-chloro-α-(methylthio)acetamides have been shown to cyclize in the presence of stannic chloride or even upon heating without a solvent. rsc.org The reaction of N-but-2-enyl-α-chloro-N-methyl-α-(methylthio)acetamide, for example, yields a lactam product. rsc.org This suggests that derivatives of this compound featuring an alkenyl substituent could be susceptible to Lewis acid-catalyzed cyclization to form various lactam structures.

The following table details examples of such cyclizations.

| Entry | Reactant | Conditions | Product(s) | Ref |

| 1 | N-But-2-enyl-α-chloro-N-methyl-α-(methylthio)acetamide | SnCl4 or heat | 1,4-Dimethyl-3-(methylthio)pyrrolidin-2-one | rsc.org |

| 2 | N-Prop-2-enyl-α-chloro-N-methyl-α-(methylthio)acetamide | SnCl4 | 1-Methyl-3-chloro-3-(methylthiomethyl)pyrrolidin-2-one and 1-Methyl-4-chloro-3-(methylthio)piperidin-2-one | rsc.org |

Chemical Reactivity and Mechanistic Investigations of 2 Chloro N Cyclohexyl N Methylacetamide

Electrophilic Reactivity of the α-Chlorine Atom

The primary site of electrophilic reactivity in 2-chloro-N-cyclohexyl-N-methylacetamide is the carbon atom bonded to the chlorine, known as the α-carbon. The electron-withdrawing nature of the adjacent carbonyl group and the chlorine atom itself renders this α-carbon electron-deficient and thus susceptible to attack by nucleophiles. The chlorine atom, being a good leaving group, is readily displaced in nucleophilic substitution reactions.

The chemical reactivity of N-substituted 2-chloroacetamides is largely defined by the facile replacement of the chlorine atom by a variety of nucleophiles, including those containing oxygen, nitrogen, and sulfur. researchgate.net This reactivity makes these compounds versatile intermediates in organic synthesis. The general mechanism for this transformation is a bimolecular nucleophilic substitution (SN2) reaction. researchgate.net In this concerted, one-step process, the nucleophile attacks the α-carbon from the side opposite to the carbon-chlorine bond, leading to the simultaneous formation of a new bond with the nucleophile and the breaking of the bond with the chloride ion. masterorganicchemistry.com

The rate of this SN2 reaction is influenced by the concentration of both the chloroacetamide and the attacking nucleophile. libretexts.org Studies on related chloroacetamide herbicides have shown that they act as alkylating agents, a reactivity attributed to this electrophilic α-carbon. nih.gov For instance, the chloroacetamide group has been shown to be highly reactive towards thiol groups, such as those in cysteine and glutathione (B108866), leading to a rapid and near-quantitative nucleophilic displacement of the chlorine atom. acs.org

Table 1: Examples of Nucleophilic Substitution Reactions at the α-Carbon

| Nucleophile (Nu:) | Product | Reaction Type |

|---|---|---|

| Hydroxide (B78521) (OH⁻) | 2-hydroxy-N-cyclohexyl-N-methylacetamide | S_N2 |

| Ammonia (NH₃) | 2-amino-N-cyclohexyl-N-methylacetamide | S_N2 |

| Thiolate (RS⁻) | 2-(alkylthio)-N-cyclohexyl-N-methylacetamide | S_N2 |

| Cyanide (CN⁻) | 2-cyano-N-cyclohexyl-N-methylacetamide | S_N2 |

This table is illustrative and based on the general reactivity of α-chloroacetamides.

Amide Bond Stability and Transformations under Diverse Reaction Conditions

The amide bond in this compound is generally stable due to resonance delocalization of the nitrogen's lone pair of electrons with the carbonyl group. This delocalization imparts a partial double bond character to the C-N bond, making it stronger and less susceptible to cleavage than a single bond. masterorganicchemistry.com However, under certain harsh conditions, this bond can be transformed.

Hydrolytic Pathways in Acidic and Basic Environments

Amides can undergo hydrolysis to yield a carboxylic acid and an amine, but this process typically requires more extreme conditions, such as heating in strong aqueous acid or base, compared to the hydrolysis of esters or acid chlorides. openstax.org

In acidic conditions , the hydrolysis of an amide is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. This is followed by proton transfer and elimination of the amine. openstax.org

In basic environments , the hydrolysis proceeds via the nucleophilic attack of a hydroxide ion on the carbonyl carbon. openstax.org This is generally a more challenging reaction because the resulting amide anion is a poor leaving group. openstax.org Studies on the hydrolysis of various chloroacetamide herbicides have shown that under basic conditions, the reaction can proceed through either an intermolecular SN2 reaction at the α-carbon to give the hydroxy-substituted derivative, or through cleavage of the amide bond. The specific pathway taken is highly dependent on the structure of the substituents on the nitrogen atom. researchgate.net

Oxidative and Reductive Reactivity Profiles

The oxidative and reductive stability of this compound is largely dependent on the specific reagents and reaction conditions employed.

Oxidation: The amide functional group is generally resistant to oxidation. However, strong oxidizing agents under harsh conditions could potentially lead to degradation of the molecule. Research on the oxidation of related N-chloroacetamides has focused on their reactions with specific oxidizing species, where the reaction mechanism often involves the protonated form of the N-chloroacetamide as the reactive species. researchgate.net

Exploration of Specific Reaction Mechanisms (e.g., S_N2, intramolecular cyclizations)

As previously discussed, the primary reaction mechanism for the substitution of the α-chlorine atom is the SN2 reaction . This mechanism is characterized by a single transition state where the nucleophile attacks and the leaving group departs simultaneously, resulting in an inversion of stereochemistry at the α-carbon if it were a chiral center. masterorganicchemistry.com The crowded nature of the transition state makes the SN2 reaction highly sensitive to steric hindrance. libretexts.org

Intramolecular cyclization is another important reaction pathway for N-substituted chloroacetamides, often occurring subsequent to a primary reaction or under specific conditions. researchgate.net For this compound, intramolecular cyclization could potentially occur if a nucleophilic center is present within the molecule or is generated in situ. For instance, if the cyclohexyl ring were to contain a suitably positioned nucleophilic group, an intramolecular SN2 reaction could lead to the formation of a cyclic product. Studies on related N-aryl-2-chloroacetamides have shown that nucleophilic substitution can be followed by intramolecular cyclization to form various heterocyclic systems. researchgate.net The stereochemistry of the starting material can significantly influence the pathway of such cyclizations. nih.gov

Influence of Steric and Electronic Effects on Reaction Kinetics and Selectivity

The kinetics and selectivity of reactions involving this compound are significantly influenced by both steric and electronic effects arising from its molecular structure.

Steric Effects: The bulky N-cyclohexyl group exerts considerable steric hindrance around the amide nitrogen and the α-carbon. This steric bulk can impede the approach of nucleophiles to the electrophilic α-carbon, thereby slowing down the rate of SN2 reactions. libretexts.orgnih.govuniovi.esresearchgate.net The general trend for SN2 reactivity is that less sterically hindered substrates react faster. libretexts.org Therefore, the presence of the large cyclohexyl group is expected to decrease the reactivity of this compound in SN2 reactions compared to less hindered N-alkyl chloroacetamides. libretexts.org

Electronic Effects: The electronic effects in this molecule are primarily inductive. The electron-withdrawing chlorine atom and carbonyl group polarize the C-Cl and Cα-C(O) bonds, increasing the electrophilicity of the α-carbon. The N-methyl group is weakly electron-donating, which can slightly increase the electron density on the nitrogen atom. In the context of amide hydrolysis, the nature of the substituents on the nitrogen can influence the stability of the leaving group in the transition state. researchgate.net The N-methyl group, being a simple alkyl group, has a different electronic influence compared to an N-aryl group, which can affect the reactivity and reaction pathways. nih.gov For instance, in the alkaline hydrolysis of amides, electron-withdrawing substituents on the nitrogen can stabilize the forming amine anion in the transition state, thus increasing the reaction rate. researchgate.net

Table 2: Predicted Relative Reactivity in SN2 Reactions

| Compound | N-Substituents | Expected Relative Rate | Primary Reason |

|---|---|---|---|

| 2-chloro-N,N-dimethylacetamide | Two methyl groups | High | Low steric hindrance |

| 2-chloro-N-ethyl-N-methylacetamide | Ethyl and methyl groups | Moderate | Moderate steric hindrance |

| This compound | Cyclohexyl and methyl groups | Low | High steric hindrance from cyclohexyl group |

| 2-chloro-N,N-dicyclohexylacetamide | Two cyclohexyl groups | Very Low | Severe steric hindrance |

This table provides a qualitative prediction based on the principles of steric hindrance in SN2 reactions.

Advanced Spectroscopic and Chromatographic Characterization of 2 Chloro N Cyclohexyl N Methylacetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy serves as a powerful tool for determining the structure of organic molecules by mapping the magnetic fields around atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 2-chloro-N-cyclohexyl-N-methylacetamide presents distinct signals corresponding to the different proton environments in the molecule. The interpretation of chemical shifts, signal integrations, and multiplicity patterns allows for the assignment of each proton to its specific location within the molecular structure. Due to the rotational isomers (rotamers) around the amide C-N bond, some proton signals may appear as broadened peaks or as two distinct sets of signals, indicating slow interchange on the NMR timescale.

Expected ¹H NMR Data:

N-CH₃ protons: A singlet is anticipated in the range of 2.8-3.1 ppm. The presence of rotamers might cause this to appear as two separate singlets.

CH₂Cl protons: A singlet is expected around 4.0-4.3 ppm.

Cyclohexyl protons: A complex series of multiplets would be observed between 1.0 and 2.0 ppm for the ten protons on the cyclohexane (B81311) ring, with the methine proton (CH-N) appearing further downfield, potentially in the 3.5-4.5 ppm range, due to the deshielding effect of the adjacent nitrogen atom.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

Expected ¹³C NMR Data:

C=O (carbonyl) carbon: This signal is typically found in the downfield region of the spectrum, around 165-175 ppm.

CH₂Cl carbon: The carbon attached to the chlorine atom is expected to resonate in the range of 40-50 ppm.

N-CH₃ carbon: The N-methyl carbon signal would likely appear between 30-40 ppm.

Cyclohexyl carbons: The carbons of the cyclohexane ring would produce a set of signals in the aliphatic region, typically between 25-60 ppm. The carbon atom directly attached to the nitrogen (C-N) would be the most downfield of this group.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are instrumental in assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would establish correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would be crucial for assigning the protons within the cyclohexyl ring by tracing the spin-spin coupling network. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. libretexts.org This would definitively link the proton signals to their corresponding carbon atoms, for example, confirming the assignment of the N-CH₃ proton and carbon signals. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. nih.gov It is particularly useful for identifying quaternary carbons (like the carbonyl carbon) and for connecting the different fragments of the molecule, such as linking the N-methyl protons to the carbonyl carbon and the cyclohexyl methine carbon. nih.gov

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Analysis

Mass spectrometry is a key analytical technique used to measure the mass-to-charge ratio of ions, which allows for the determination of molecular weight and elemental composition, as well as providing structural information through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

In GC-MS, the compound is vaporized and separated on a chromatographic column before being introduced into the mass spectrometer. The resulting mass spectrum would show the molecular ion peak ([M]⁺) and various fragment ions. The presence of chlorine would be indicated by a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.

Predicted GC-MS Fragmentation:

Molecular Ion Peak: The molecular ion peak would be observed at m/z corresponding to the molecular weight of the compound (C₉H₁₆ClNO). uni.lu

Alpha-Cleavage: A common fragmentation pathway for amides is cleavage of the bond alpha to the nitrogen atom. This could lead to the loss of a cyclohexyl radical to give a fragment ion.

Loss of Cl: Fragmentation involving the loss of a chlorine radical is also a probable pathway.

McLafferty Rearrangement: While less likely without a suitable gamma-proton on the acyl side, fragmentation pathways involving the cyclohexyl ring could occur.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique that couples the separation capabilities of liquid chromatography with the detection power of mass spectrometry. researchgate.net It is particularly useful for analyzing compounds that are not sufficiently volatile for GC-MS. The use of soft ionization techniques like electrospray ionization (ESI) often results in a prominent protonated molecule peak ([M+H]⁺).

Predicted LC-MS Data:

Protonated Molecule: In positive ion mode ESI-LC-MS, the base peak would likely be the protonated molecule [M+H]⁺. uni.lu

Adduct Formation: Other ions, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts, might also be observed depending on the solvent system used. uni.lu

In-source Fragmentation: By increasing the cone voltage, controlled fragmentation can be induced, which would likely yield fragments similar to those observed in GC-MS, providing further structural confirmation.

Compound Names Table

| Compound Name |

| This compound |

| Chlorine |

| Nitrogen |

Interactive Data Tables

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| N-CH₃ | 2.8-3.1 | s |

| CH₂Cl | 4.0-4.3 | s |

| CH-N (cyclohexyl) | 3.5-4.5 | m |

| CH₂ (cyclohexyl) | 1.0-2.0 | m |

s = singlet, m = multiplet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 165-175 |

| CH₂Cl | 40-50 |

| N-CH₃ | 30-40 |

| C-N (cyclohexyl) | 50-60 |

| CH₂ (cyclohexyl) | 25-50 |

Table 3: Predicted Mass Spectrometry Fragments for this compound

| Ion | m/z (for ³⁵Cl) | Fragmentation Pathway |

| [M]⁺ | 189 | Molecular Ion |

| [M+H]⁺ | 190 | Protonated Molecule (LC-MS) |

| [M-Cl]⁺ | 154 | Loss of Chlorine Radical |

| [C₇H₁₄N]⁺ | 112 | Alpha-cleavage (loss of CH₂COCl) |

| [C₆H₁₁]⁺ | 83 | Cyclohexyl Cation |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous identification of chemical compounds by providing a highly accurate measurement of their mass. Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to within a few parts per million (ppm), enabling the determination of a unique elemental formula.

For this compound, with the molecular formula C₉H₁₆ClNO chemnet.com, HRMS is used to confirm its elemental composition. The theoretical monoisotopic mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, and ¹⁶O). The experimentally determined accurate mass should align closely with this theoretical value.

A key feature in the mass spectrum of a monochlorinated compound like this compound is the characteristic isotopic pattern of chlorine. The presence of two major isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1, results in two prominent peaks in the mass spectrum separated by two mass units. The molecular ion peak (M) corresponding to the ³⁵Cl isotope will be accompanied by an M+2 peak with roughly one-third the intensity, providing strong evidence for the presence of a single chlorine atom in the molecule.

Table 1: Theoretical HRMS Data for this compound This table is generated based on established principles of mass spectrometry.

| Parameter | Value |

| Molecular Formula | C₉H₁₆ClNO |

| Theoretical Monoisotopic Mass ([M+H]⁺, for ³⁵Cl) | 190.0993 Da |

| Theoretical Monoisotopic Mass ([M+H]⁺, for ³⁷Cl) | 192.0964 Da |

| Expected Isotopic Ratio (M:M+2) | Approximately 3:1 |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. It works on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and the resulting spectrum shows absorptions corresponding to these vibrations.

The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure. As a tertiary amide, it lacks N-H bonds, so the typical N-H stretching and bending vibrations seen in primary and secondary amides will be absent. The most prominent feature is the strong carbonyl (C=O) stretching band. The presence of the alkyl chloride is confirmed by a C-Cl stretching vibration in the fingerprint region. The cyclohexyl and methyl groups contribute to the C-H stretching and bending vibrations.

Table 2: Characteristic IR Absorption Bands for this compound This table is compiled from general spectroscopic data. uniroma1.itlibretexts.orgdocbrown.info The exact positions can vary based on the molecular environment.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Alkyl C-H | Stretch | 2850–3000 | Strong |

| Amide C=O | Stretch | 1630–1670 | Strong |

| Alkyl C-H | Bend (Scissoring/Deformation) | 1350–1470 | Medium |

| Alkyl Halide C-Cl | Stretch | 750–850 | Strong |

X-ray Crystallography for Precise Solid-State Molecular Architecture Determination (if applicable to related compounds)

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. While specific crystallographic data for this compound is not publicly available, analysis of closely related chloroacetamide structures provides insight into the expected molecular architecture. researchgate.netiucr.org

Table 3: Example Crystallographic Data for a Related Compound (N-(2,4,5-trichlorophenyl)-2-chloroacetamide) Data extracted from a study on a related chloroacetamide structure. researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 4.732 |

| b (Å) | 29.522 |

| c (Å) | 7.734 |

| β (°) | 108.33 |

| Z (Formula units per cell) | 4 |

Chromatographic Methodologies for Purity Assessment and Mixture Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The separation is based on the differential partitioning of the components between a stationary phase and a mobile phase.

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used extensively in organic synthesis to assess sample purity and monitor the progress of a reaction. libretexts.orgnih.govosti.gov For the synthesis of this compound, TLC would be used to track the consumption of the starting materials (e.g., N-cyclohexyl-N-methylamine and chloroacetyl chloride) and the formation of the product. libretexts.orgyoutube.com

A small spot of the reaction mixture is applied to a TLC plate (typically silica (B1680970) gel). The plate is then developed in a sealed chamber with an appropriate solvent system (eluent). Components separate based on their polarity; less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf) value. By comparing the spots from the reaction mixture to those of the pure starting materials, a chemist can determine if the reaction is complete. libretexts.org The presence of a single spot in the final product lane suggests a high degree of purity. libretexts.org

High-Performance Liquid Chromatography (HPLC) is a powerful chromatographic technique used for the separation, identification, and quantification of components in a mixture. researchgate.netresearchgate.net It offers higher resolution and is more suitable for quantitative analysis than TLC.

For this compound, a reversed-phase HPLC (RP-HPLC) method would be most appropriate. sielc.com In this mode, the stationary phase is nonpolar (e.g., a C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The compound is separated from impurities based on its hydrophobicity. The purity of a sample can be accurately determined by integrating the area of its corresponding peak in the chromatogram.

Furthermore, HPLC can be scaled up for preparative purposes to purify multigram quantities of the compound, making it a valuable tool for obtaining highly pure material for further research. lcms.czwarwick.ac.uknih.gov

Table 4: Hypothetical Analytical HPLC Method for this compound This table outlines typical parameters for an RP-HPLC analysis.

| Parameter | Condition |

| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 210 nm |

| Injection Volume | 10 µL |

Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase liquid chromatography that is particularly effective for the separation and retention of polar and hydrophilic compounds that are poorly retained in reversed-phase systems. chromatographyonline.comchromatographyonline.com The stationary phases are polar (e.g., bare silica, or bonded with amide, diol, or cyano groups), and the mobile phase is a high-percentage organic solvent (typically acetonitrile) with a small amount of aqueous buffer. chromatographyonline.comrsc.org

While this compound itself may be sufficiently retained by RP-HPLC, the HILIC technique is highly relevant for analyzing any polar starting materials, byproducts, or potential polar metabolites in a complex matrix. The retention mechanism involves the partitioning of analytes into a water-enriched layer on the surface of the polar stationary phase. chromatographyonline.com

Coupling HILIC with mass spectrometry (MS) provides a highly sensitive and selective analytical system. rsc.orgwaters.com The high organic content of the mobile phase used in HILIC promotes efficient desolvation and ionization in the MS source (e.g., electrospray ionization), often leading to enhanced signal intensity compared to RP-HPLC-MS. chromatographyonline.com This makes HILIC-MS a powerful tool for trace analysis of polar compounds related to the synthesis or degradation of the target amide. nih.gov

Computational Chemistry and Cheminformatics in the Study of 2 Chloro N Cyclohexyl N Methylacetamide

Quantum Chemical Calculations of Molecular Geometries and Electronic Structures

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, electronic structures, and various other chemical properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. chemrxiv.org It is particularly effective for calculating the ground-state properties of molecules by focusing on the electron density rather than the complex many-electron wavefunction. For 2-chloro-N-cyclohexyl-N-methylacetamide, DFT calculations, often using a functional like B3LYP combined with a basis set such as cc-pVDZ, can be employed to determine its most stable three-dimensional conformation (optimized geometry). nanobioletters.com

These calculations yield crucial data, including bond lengths, bond angles, and dihedral angles, which define the molecule's shape. Furthermore, DFT provides insights into electronic properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). The MEP map, for instance, can identify regions of the molecule that are electron-rich (prone to electrophilic attack) or electron-poor (prone to nucleophilic attack), which is critical for understanding chemical reactivity. nanobioletters.com

Table 1: Hypothetical DFT-Calculated Ground State Properties for this compound

This table is illustrative and represents typical data obtained from DFT calculations.

| Property | Description | Predicted Value |

|---|---|---|

| Total Energy | The total electronic energy of the molecule in its lowest energy state. | -X Hartrees |

| Dipole Moment | A measure of the overall polarity of the molecule. | ~2.5 - 3.5 Debye |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | ~ -7.0 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | ~ +0.5 eV |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, indicating chemical reactivity and stability. | ~ 7.5 eV |

Beyond DFT, other quantum mechanical methods are available for electronic characterization, each with a different balance of computational cost and accuracy.

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), calculate all integrals from first principles, without relying on experimental data for parameterization. fcien.edu.uyibm.com They offer high accuracy, particularly for smaller molecules, and are used to obtain reliable geometries and electronic properties. umich.edursc.org For a molecule like this compound, ab initio calculations would provide a benchmark for results obtained by other methods and offer a detailed description of electron correlation effects, which are crucial for accurately describing molecular properties. fcien.edu.uyibm.com

Semi-Empirical Methods: Methods like AM1, PM3, and MNDO are based on the Hartree-Fock formalism but introduce approximations and use parameters derived from experimental data to simplify calculations. redalyc.orgwikipedia.orgscispace.com This makes them significantly faster and capable of handling much larger molecular systems than ab initio methods. redalyc.orgnih.gov While less accurate, they are highly effective for initial conformational searches and for calculating properties of a large series of analogous compounds, providing a good balance between speed and qualitative accuracy for electronic characterization. redalyc.orgresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a view of the molecule's dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational space and intermolecular interactions at finite temperatures. fcien.edu.uyibm.com

For this compound, MD simulations can reveal:

Conformational Flexibility: The molecule possesses several rotatable bonds, including the bond connecting the cyclohexyl ring to the nitrogen atom and the C-N amide bond. MD simulations can map the energy landscape associated with these rotations, identifying different stable conformers and the energy barriers between them.

Intermolecular Interactions: When simulated in a solvent (e.g., water), MD can model the formation and dynamics of hydrogen bonds and other non-covalent interactions between the solute and solvent molecules. This is crucial for understanding how the molecule behaves in a biological environment or in a solution. Studies on the related molecule N-methylacetamide have used MD to analyze its solvation structure and the dynamics of its cis-trans isomerization in water. fcien.edu.uyibm.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Chemical Reactivity or Biological Interactions of Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a cheminformatics approach used to develop mathematical models that correlate the chemical structure of compounds with their biological activity or chemical reactivity. nih.govcrpsonline.comresearchgate.net For a series of analogues of this compound, QSAR can be a valuable tool for predicting their properties without the need for extensive experimental testing. nih.gov

The foundation of a robust QSAR model is the selection of appropriate molecular descriptors—numerical values that encode information about the chemical structure. nih.gov Quantum chemical calculations are a primary source for generating these descriptors.

For analogues of this compound, relevant descriptors would include:

Electronic Descriptors: HOMO and LUMO energies, HOMO-LUMO gap, dipole moment, and Mulliken or Natural Bond Orbital (NBO) atomic charges. These describe a molecule's ability to participate in electronic interactions.

Steric/Topological Descriptors: Molecular weight, surface area, and volume. These describe the size and shape of the molecule.

Thermodynamic Descriptors: Heat of formation and total energy, which relate to molecular stability.

The selection process involves identifying descriptors that have a statistically significant correlation with the activity of interest. This set of descriptors is then validated to ensure the resulting model is robust and not a result of chance correlation. nih.gov

| Steric | Molecular Volume, Surface Area, Ovality | Encodes information about the size and shape, crucial for receptor binding. |

Once a validated set of descriptors is chosen, a mathematical model is developed to link them to the observed activity. This is typically achieved using statistical methods such as:

Multiple Linear Regression (MLR): Creates a simple linear equation relating the descriptors to the activity.

Machine Learning Algorithms: Methods like Random Forest (RF), Support Vector Machines (SVM), or Artificial Neural Networks (ANN) can capture complex, non-linear relationships. nih.gov

The resulting QSAR model provides a predictive equation where the activity of a new or untested analogue of this compound can be estimated by calculating its descriptor values and inputting them into the model. These models undergo rigorous internal and external validation to assess their predictive power. nih.govnih.gov Beyond prediction, well-constructed QSAR models can offer mechanistic insights by revealing which molecular properties (and by extension, which structural features) are most influential in determining the compound's activity.

Molecular Docking Studies for Ligand-Receptor Interaction Hypotheses (if relevant to specific targets of analogues)

While specific molecular docking studies on this compound are not extensively documented in publicly available literature, research on analogous chloroacetamide compounds provides critical insights into potential ligand-receptor interactions. Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific target, such as a protein or enzyme (receptor). orientjchem.org This method is crucial for forming hypotheses about the mechanism of action of a compound.

For instance, studies on other chloroacetamide derivatives have explored their interaction with enzymes that are known targets for herbicides. One such target is the Very Long Chain Fatty Acid Synthase (VLCFAs). Research involving novel chloroacetamide derivatives has utilized molecular docking to investigate their binding affinity within the active site of VLCFAs. researchgate.net In one study, the docking of a particularly effective herbicidal compound, 2-chloro-N-(2,4-dichlorobenzyl)-N-(2,5-dichlorophenyl)acetamide, was compared to the standard herbicide acetochlor (B104951), both showing favorable binding energies within the VLCFA active site.

Another area of investigation for analogous compounds involves cyclooxygenase (COX) enzymes. Docking studies have been performed on 2-chloro-N,N-diphenylacetamide derivatives to evaluate their potential to inhibit COX-1 and COX-2 enzymes, which are relevant in the context of analgesic activity. orientjchem.org These studies help in understanding the structural requirements for effective binding and inhibition of these enzymes. orientjchem.org

These examples of molecular docking with analogues of this compound suggest that this compound could also be investigated for its potential interaction with similar biological targets. The insights gained from such studies are foundational for designing new compounds with potentially enhanced or specific activities. researchgate.net

Table 1: Examples of Molecular Docking Studies on Chloroacetamide Analogues

| Compound Analogue | Target Enzyme | Key Findings |

| 2-chloro-N-(2,4-dichlorobenzyl)-N-(2,5-dichlorophenyl)acetamide | Very Long Chain Fatty Acid Synthase (VLCFAs) | Demonstrated favorable binding energy and affinity for the active site, comparable to the standard herbicide acetochlor. |

| Novel Chloroacetamide Derivatives | Very Long Chain Fatty Acid Synthase (VLCFAs) | The most herbicidally active compounds showed strong binding interactions in the enzyme's active site. researchgate.net |

| 2-chloro-N,N-diphenylacetamide Derivatives | Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) | Certain derivatives exhibited significant binding within the active sites of COX enzymes, suggesting a potential mechanism for analgesic effects. orientjchem.org |

In Silico Prediction of Relevant Physicochemical Parameters for Research Design

The prediction of physicochemical properties through computational methods, often referred to as quantitative structure-property relationship (QSPR) modeling, is a cornerstone of modern cheminformatics. nih.gov These predictions are vital for designing research studies, as they provide an early indication of a compound's behavior in various environments and biological systems. capes.gov.brresearchgate.net For this compound, several key parameters can be estimated using established computational tools and models. uni.lu

These in silico models utilize the molecular structure of a compound to calculate properties that would otherwise require experimental determination. nih.gov Parameters such as the octanol-water partition coefficient (LogP), water solubility, boiling point, and others are crucial for predicting environmental fate, transport, and potential for bioaccumulation. nih.govresearchgate.net

The data presented in the following table are predicted values for this compound, which can be valuable for guiding experimental design. For example, the predicted XlogP value suggests the compound's relative hydrophobicity, which influences its interaction with biological membranes. uni.lu

Table 2: Predicted Physicochemical Parameters for this compound

| Parameter | Predicted Value | Significance in Research Design |

| Molecular Formula | C9H16ClNO | Fundamental for all calculations and identification. uni.lu |

| Monoisotopic Mass | 189.09204 Da | Used in mass spectrometry analysis for compound identification. uni.lu |

| XlogP | 2.2 | Indicates the compound's hydrophobicity and potential for partitioning into lipid environments. uni.lu |

| Predicted Collision Cross Section (CCS) for [M+H]+ | 142.4 Ų | Useful in ion mobility-mass spectrometry for structural characterization. uni.lu |

Structure Activity Relationship Sar Studies of 2 Chloro N Cyclohexyl N Methylacetamide Analogs

Rational Design Principles for Systematic Structural Modifications

The rational design of analogs of 2-chloro-N-cyclohexyl-N-methylacetamide is guided by established principles aimed at systematically probing the chemical space around the lead structure. This process involves the synthesis and evaluation of a series of related compounds where specific structural features are altered in a controlled manner. The goal is to identify which parts of the molecule are essential for its activity (the pharmacophore) and which can be modified to improve its properties.

Key strategies in the rational design of these analogs include:

Isosteric and Bioisosteric Replacements: Substituting atoms or groups with others that have similar physical or chemical properties to understand the importance of size, shape, and electronic distribution. For example, the cyclohexyl ring could be replaced with other cyclic or aromatic structures to probe the necessity of its specific conformation and lipophilicity.

Homologation: Incrementally increasing the length of an alkyl chain, such as replacing the N-methyl group with an N-ethyl or N-propyl group, to assess the impact of size and lipophilicity on activity.

Positional Isomerism: When aromatic rings are incorporated, moving substituents to different positions on the ring can reveal critical information about the required spatial arrangement for optimal interaction with a biological target.

Functional Group Modification: Altering functional groups to change properties like hydrogen bonding capacity, polarity, and reactivity. For instance, the chloroacetyl group's reactivity can be tuned by replacing the chlorine atom with other halogens or functional groups. nih.gov

These systematic modifications allow researchers to build a comprehensive picture of the SAR, leading to the development of more potent and selective compounds.

Stereochemical Influence of the Cyclohexyl Moiety on Molecular Conformation and Interaction

Recent studies on molecules containing cyclohexyl linkers, such as in Proteolysis Targeting Chimeras (PROTACs), have highlighted the critical impact of stereochemistry. nih.gov For instance, a trans-cyclohexyl linker was found to adopt a rigid, extended conformation, while its cis-analogue collapsed into a more folded shape. nih.gov This seemingly subtle change in stereochemistry led to significant differences in binding affinities and biological activity. nih.gov

In the context of this compound, the stereochemical configuration of the cyclohexyl ring would dictate the spatial presentation of the other parts of the molecule. This, in turn, would affect its ability to fit into a specific binding pocket or active site. The conformational preferences of the cyclohexyl ring can also be influenced by interactions with other parts of the molecule and the surrounding solvent environment.

Electronic and Steric Contributions of the N-Methyl Substituent to Molecular Functionality

Electronic Effects: The methyl group is an electron-donating group, which can influence the electronic properties of the adjacent amide nitrogen. solubilityofthings.com This can affect the amide's resonance stabilization and the basicity of the nitrogen atom. solubilityofthings.commasterorganicchemistry.com The presence of the N-methyl group makes the compound a tertiary amide. Tertiary amides generally exhibit different reactivity profiles compared to primary or secondary amides due to the absence of an N-H bond, which can participate in hydrogen bonding. masterorganicchemistry.com

Steric Effects: The size of the N-methyl group introduces steric hindrance around the amide bond. This steric bulk can influence the rate and selectivity of reactions involving the amide. fiveable.me For example, bulky N-substituents can hinder nucleophilic attack at the carbonyl carbon, potentially slowing down hydrolysis. fiveable.me In a biological context, the steric profile of the N-methyl group can be crucial for fitting into a binding site, where it might occupy a specific hydrophobic pocket. The steric demand of a methyl group attached directly to the nitrogen can be more significant than that of a planar phenyl group, potentially affecting the accessibility of the nitrogen for interactions. acs.orgnih.gov

Reactivity and Functional Modulations Imparted by the Chloroacetyl Group

The chloroacetyl group is a key functional component of this compound, primarily due to the reactivity of the carbon-chlorine bond. The chlorine atom is an effective leaving group, making the α-carbon susceptible to nucleophilic substitution reactions. researchgate.nettandfonline.comresearchgate.net This reactivity is fundamental to the mechanism of action of many chloroacetamide-containing compounds, which often act as alkylating agents, forming covalent bonds with nucleophilic residues (such as cysteine or histidine) in their biological targets. tandfonline.com

The reactivity of the chloroacetyl group can be modulated by several factors:

Number of Chlorine Substituents: Studies on various chloroacetamides have shown that the number of chlorine atoms significantly affects the reaction pathways. For instance, trichloroacetamides tend to undergo reductive dechlorination, while mono- and dichloroacetamides favor nucleophilic substitution. nih.gov

Nature of the N-substituents: The electronic properties of the substituents on the amide nitrogen can influence the electrophilicity of the carbonyl carbon and, indirectly, the reactivity of the α-carbon. Electron-withdrawing groups on the N-substituent can increase reactivity, while electron-donating groups can decrease it. solubilityofthings.com

This inherent reactivity makes the chloroacetyl group a "warhead" in many biologically active molecules, enabling them to irreversibly bind to their targets and exert a prolonged effect. nih.gov

Comparative SAR Analysis with Broader N-Substituted Chloroacetamide Chemical Space

To fully understand the SAR of this compound, it is beneficial to compare it with the broader chemical space of N-substituted chloroacetamides. Such a comparative analysis provides valuable context and reveals broader trends in how structural modifications affect activity.

| Compound/Analog Class | N-Substituent(s) | Key SAR Observations | Reference(s) |

| N-(substituted phenyl)-2-chloroacetamides | Substituted Phenyl | The position and nature of substituents on the phenyl ring significantly impact biological activity. Halogenated p-substituted phenyl rings often lead to higher lipophilicity and increased activity. | nih.gov |

| Dichloroacetamide Analogs | Various R groups | The nature of the R groups on the nitrogen affects transformation kinetics. Adsorption onto surfaces can constrain the R groups, favoring nucleophilic attack. | nih.gov |

| Thioacetamide-Triazoles | Fluoro- and cyano-substituted phenyls, pyridyl, -OMe, -I, -CF3 | Blocking the amide NH with a methyl or ethyl group generally reduces activity. Electron-donating and sterically bulky groups are often tolerated, while strong electron-withdrawing groups can lead to poorer activity. | nih.gov |

| 2-Phenoxybenzamides | Aryloxy substituents | The presence of an aryloxy substituent appears to be favorable for antiplasmodial activity. | mdpi.com |

Advanced Synthetic Applications and Methodological Contributions in Organic Chemistry

Utility as a Versatile Synthetic Intermediate in the Construction of Complex Organic Molecules

The chemical structure of 2-chloro-N-cyclohexyl-N-methylacetamide, featuring a reactive chloroacetyl group appended to a sterically significant N-cyclohexyl-N-methyl amide, positions it as a valuable intermediate in synthetic organic chemistry. The α-chloro amide moiety is a potent electrophile, rendering the compound an excellent building block for the assembly of more complex molecular architectures. Its utility is demonstrated through the synthesis of a wide array of compounds where the chloroacetamide unit serves as a key precursor for introducing new functionalities and building carbon-carbon or carbon-heteroatom bonds.

The versatility of the chloroacetamide group is well-documented in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. ijpsr.inforesearchgate.net For example, the related intermediate, 2-chloro-N-methylacetamide, is a crucial component in the synthesis of Lumateperone, a drug used for treating schizophrenia. guidechem.com In this synthesis, the chloroacetamide moiety undergoes nucleophilic substitution to build a more complex framework, which is then elaborated through further reactions, including intramolecular cyclization. guidechem.com Similarly, chloroacetamide derivatives are foundational in producing widely used herbicides, such as metolachlor (B1676510), where the chloroacetyl group is attached to a substituted aniline (B41778). researchgate.net These examples underscore the role of the chloroacetamide core in providing a reliable chemical handle for constructing intricate, high-value molecules.

The existence of more elaborate analogs in chemical catalogs, such as 2-chloro-N-(1-cyano-4-methylcyclohexyl)-N-methylacetamide, further attests to the function of the parent compound as a foundational scaffold. scbt.com These derivatives, which feature modifications on the cyclohexyl ring, are prepared from precursors like this compound, demonstrating its role as a primary building block that can be further diversified.

Table 1: Examples of Complex Molecules Synthesized from Chloroacetamide Intermediates

| Chloroacetamide Precursor | Resulting Complex Molecule/Class | Application/Significance | Reference |

|---|---|---|---|

| 2-chloro-N-methylacetamide | Lumateperone | Antipsychotic Medication | guidechem.com |

| 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide | Alachlor (B1666766) | Herbicide | researchgate.net |

| 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide | Metolachlor | Herbicide | researchgate.net |

| N-(4-acetylphenyl)-2-chloroacetamide | Pyrimidine (B1678525) Derivatives | Heterocyclic Scaffolds | researchgate.net |

| 2-chloro-N-p-tolylacetamide | β-Lactam Derivatives | Core structure of many antibiotics | researchgate.netuomustansiriyah.edu.iq |

Strategies for Incorporating the this compound Unit into Diverse Molecular Frameworks

The primary strategy for incorporating the this compound unit into larger molecules hinges on the reactivity of the carbon-chlorine bond. The electron-withdrawing effect of the adjacent carbonyl group activates the α-carbon, making the chlorine atom an excellent leaving group in nucleophilic substitution reactions (SN2). This allows for the straightforward alkylation of a wide range of nucleophiles.

A comprehensive review of N-aryl 2-chloroacetamides highlights their extensive use in reacting with oxygen, nitrogen, and sulfur nucleophiles. researchgate.net This reactivity is directly applicable to this compound. Common strategies include:

N-Alkylation: Reaction with primary or secondary amines to form a new C-N bond. This is a fundamental step in building more complex amines, amides, and nitrogen-containing heterocycles. For instance, studies have shown the alkylation of piperazine (B1678402) derivatives with N-substituted chloroacetamides to create complex quinoline-based structures. researchgate.net

O-Alkylation: Reaction with alcohols or phenols (typically as their corresponding alkoxides or phenoxides) to form ethers. This method is used to link the chloroacetamide moiety to other molecular fragments through an ether linkage. researchgate.net

S-Alkylation: Reaction with thiols or thiophenols to generate thioethers. The high nucleophilicity of sulfur makes this a particularly efficient transformation.

Another powerful strategy involves a two-step process of substitution followed by cyclization. Research on analogous chloroacetamides demonstrates their reaction with binucleophilic reagents like thiourea (B124793), thiosemicarbazide, or semicarbazide. researchgate.netuomustansiriyah.edu.iq The initial substitution of the chlorine atom is followed by an intramolecular condensation reaction, leading to the formation of diverse heterocyclic systems such as thiazolidinones and their derivatives. This approach efficiently converts a simple acyclic precursor into a more complex cyclic framework.

Table 2: Nucleophilic Substitution Strategies for Molecular Elaboration

| Nucleophile Type | Reagent Example | Resulting Bond | Subsequent Transformation Example | Reference |

|---|---|---|---|---|

| Nitrogen | Amines (e.g., Piperazine) | C-N | Formation of complex amines | researchgate.net |

| Nitrogen | Thiosemicarbazide | C-N | Intramolecular cyclization to form thiazoles | researchgate.netuomustansiriyah.edu.iq |

| Oxygen | Phenols | C-O | Formation of aryl ethers | researchgate.net |

| Sulfur | Thiourea | C-S | Intramolecular cyclization to form aminothiazoles | researchgate.netuomustansiriyah.edu.iq |

Development of Novel Synthetic Methodologies Based on Chloroacetamide Reactivity

The predictable and robust reactivity of the chloroacetamide functional group has been leveraged to develop broader synthetic methodologies for creating important structural motifs. These methods often involve multi-step sequences where the chloroacetamide is the key starting material.

One significant methodological contribution is in the synthesis of heterocyclic compounds. The reaction of 2-chloroacetamides with various nucleophiles serves as the entry point for constructing rings. For example, a well-established methodology involves reacting a chloroacetamide with a nitrogen-containing nucleophile, which is then used to build larger heterocyclic systems. A study using 2-chloro-N-p-tolylacetamide showed its conversion into Schiff bases, which were subsequently cyclized with chloroacetyl chloride to yield β-lactam derivatives, a core structure in many antibiotic drugs. researchgate.netuomustansiriyah.edu.iq This sequence transforms a simple acyclic starting material into a strained, four-membered heterocyclic ring system, showcasing a valuable synthetic pathway.

Furthermore, the reactivity of the chloroacetyl group can be harnessed in tandem with other functional groups to achieve complex transformations. The reaction of N-(4-acetylphenyl)-2-chloroacetamide with aldehydes to form chalcones, followed by heterocyclization with urea, yields pyrimidine derivatives. researchgate.net This methodology combines substitution, condensation, and cyclization to build complex, biologically relevant scaffolds from a simple chloroacetamide precursor.

While not involving the exact title compound, the development of Weinreb amides like 2-chloro-N-methoxy-N-methylacetamide represents a major advance in synthetic methodology based on the chloroacetamide framework. nbinno.com The N-methoxy-N-methylamide (Weinreb amide) functional group allows for the controlled addition of organometallic reagents to form ketones, arresting the reaction at the ketone stage and preventing the common problem of over-addition to form a tertiary alcohol. This methodology provides a precise and high-yield route for ketone synthesis, a fundamental transformation in organic chemistry. nbinno.com

Role in the Synthesis of Scaffolds for Chemical Biology Probes

While direct examples of this compound being used in published chemical biology probes are not prominent, its chemical properties make it an ideal candidate for designing such tools. Chemical probes are small molecules used to study biological systems, often by binding to a specific protein target. nih.gov A key class of these are covalent probes, which form a permanent bond with their target, enabling protein identification, activity profiling, and validation of drug targets.

The utility of this compound in this context lies in its identity as an electrophilic "warhead." The α-chloroacetamide moiety is a classic alkylating agent, capable of reacting with nucleophilic amino acid residues on proteins, such as the thiol group of cysteine or the amine group of lysine. This covalent interaction can be used to irreversibly inhibit enzyme activity or label proteins for downstream analysis.

The principle is well-established with similar monofunctional alkylating agents. For instance, 2-chloro-N,N-diethylethanamine hydrochloride (CDEAH) has been identified as a DNA alkylating agent that can sensitize certain cancer cells to treatment. nih.gov It functions by creating DNA adducts that require specific repair pathways, demonstrating how a simple chloro-alkylating agent can serve as a probe of cellular function. nih.gov

The synthesis of a chemical probe based on this compound would involve incorporating this reactive unit into a larger scaffold that provides selectivity for a biological target. Often, this is combined with a reporter tag, such as an alkyne or azide (B81097) for "click chemistry" ligation to a fluorescent dye or biotin. nih.gov The chloroacetamide would serve as the reactive handle for covalent attachment to the target, while the cyclohexyl-methyl-amide portion could be modified to optimize binding affinity and selectivity. Therefore, this compound represents a valuable, ready-to-use scaffold component for the rational design of covalent chemical probes aimed at exploring protein function and validating new therapeutic targets.

Environmental Fate and Degradation Mechanisms

Biodegradation Pathways of Chloroacetamide Compounds in Environmental Matrices

Biodegradation, driven by the metabolic activities of microorganisms, is a primary route for the dissipation of chloroacetamide herbicides in soil and water. researchgate.net This process involves the enzymatic breakdown of the parent compound into simpler, often less toxic, substances. researchgate.net

A diverse array of microorganisms, including bacteria and fungi, have demonstrated the ability to degrade chloroacetamide herbicides. researchgate.net Studies have shown that the structural characteristics of the herbicide molecule, such as the length of the N-alkoxyalkyl groups, can significantly influence the rate of microbial degradation. nih.gov Generally, compounds with shorter N-alkoxyalkyl groups are degraded more rapidly. nih.gov

Several microbial strains have been identified for their efficacy in degrading chloroacetamides. For instance, Paracoccus sp. strain FLY-8 has been shown to utilize six different chloroacetamide herbicides as a carbon source for growth. researchgate.net The degradation efficiency of this strain varied depending on the specific herbicide, with alachlor (B1666766) being degraded the fastest. researchgate.net Similarly, anaerobic bacteria like Proteiniclasticum sediminis BAD-10T can degrade a range of chloroacetamide herbicides, with degradation kinetics following a pseudo-first-order model. nih.gov Fungi, such as Aspergillus niger, have also been found to be effective in metabolizing chloroacetamide herbicides like alachlor. nih.gov

The primary mechanisms of microbial transformation in aerobic environments often begin with N/C-dealkylation reactions, followed by hydroxylation of the aromatic ring and subsequent cleavage. researchgate.net In anaerobic conditions, dechlorination is typically the initial step in the degradation pathway. researchgate.net The process often occurs through cometabolism, where the microbe degrades the herbicide while utilizing another substrate for energy and carbon. nih.gov

The microbial metabolism of chloroacetamide herbicides results in a series of intermediate and final degradation products. The specific products formed depend on the parent compound, the microbial species involved, and the environmental conditions (aerobic vs. anaerobic).